![molecular formula C17H20N2O4S B4238624 N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4238624.png)
N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide
Overview
Description
N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide, also known as DAS-431, is a novel small molecule inhibitor that has been developed for cancer treatment. It has shown promising results in preclinical studies and has the potential to be a valuable addition to the current arsenal of cancer drugs.
Mechanism of Action
The mechanism of action of N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide involves the inhibition of the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in cell proliferation, survival, and apoptosis, and its inhibition has been shown to have anti-cancer effects. N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cancer biology. N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide can be used to investigate the downstream signaling pathways that are regulated by CK2 and to identify new targets for cancer therapy. However, one of the limitations of N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
There are several future directions for the development and application of N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide. One direction is to improve the potency and selectivity of N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide by modifying its chemical structure. Another direction is to investigate the potential of N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide in combination with other cancer drugs, including chemotherapy and immunotherapy. Furthermore, N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide can be used to study the role of CK2 in other diseases, such as neurodegenerative diseases and inflammation. Finally, N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide can be used as a tool for the development of new diagnostic and therapeutic strategies for cancer.
Scientific Research Applications
N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and melanoma. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
properties
IUPAC Name |
N-[5-[(2,3-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-6-5-7-15(12(11)2)19-24(21,22)14-8-9-17(23-4)16(10-14)18-13(3)20/h5-10,19H,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJNTAJSBSGCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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